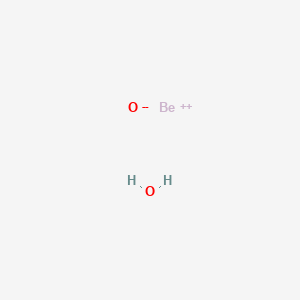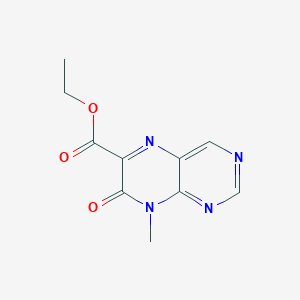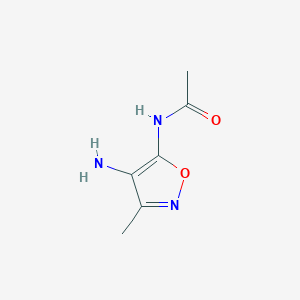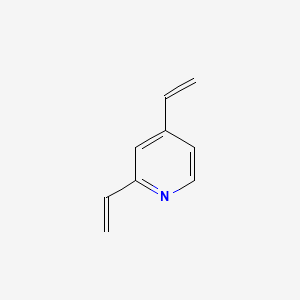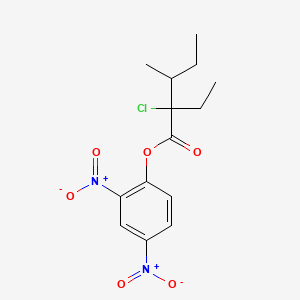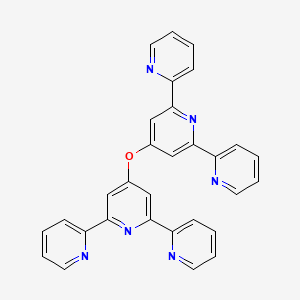
Yttrium difluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Yttrium difluoride is an inorganic compound with the chemical formula YF₂. It is a rare earth metal fluoride that is typically found in a crystalline form. This compound is known for its high thermal stability and unique chemical properties, making it valuable in various industrial and scientific applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Yttrium difluoride can be synthesized through several methods. One common approach involves the reaction of yttrium oxide (Y₂O₃) with hydrofluoric acid (HF) under controlled conditions:
Y2O3+6HF→2YF3+3H2O
This reaction typically occurs at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, this compound is often produced through the direct fluorination of yttrium metal using elemental fluorine gas. This method involves passing fluorine gas over yttrium metal at high temperatures, resulting in the formation of this compound:
2Y+3F2→2YF3
This process is efficient and yields high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Yttrium difluoride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form yttrium oxide (Y₂O₃) when exposed to oxygen at high temperatures.
Reduction: It can be reduced back to yttrium metal using strong reducing agents such as calcium or magnesium.
Substitution: this compound can participate in substitution reactions with other halides to form different yttrium halides.
Common Reagents and Conditions
Oxidation: Requires high temperatures and an oxygen-rich environment.
Reduction: Involves the use of strong reducing agents like calcium or magnesium at elevated temperatures.
Substitution: Typically occurs in the presence of other halide salts under controlled conditions.
Major Products Formed
Oxidation: Yttrium oxide (Y₂O₃)
Reduction: Yttrium metal (Y)
Substitution: Other yttrium halides such as yttrium chloride (YCl₃) or yttrium bromide (YBr₃).
Wissenschaftliche Forschungsanwendungen
Yttrium difluoride has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other yttrium compounds and as a catalyst in various chemical reactions.
Biology: Employed in the development of fluorescent probes and imaging agents for biological studies.
Medicine: Utilized in the production of radiopharmaceuticals for cancer treatment and diagnostic imaging.
Industry: Applied in the manufacturing of high-performance ceramics, optical coatings, and plasma-resistant materials
Wirkmechanismus
The mechanism by which yttrium difluoride exerts its effects is primarily related to its chemical stability and reactivity. In biological applications, this compound can form complexes with biomolecules, facilitating targeted imaging and therapy. Its high thermal stability and resistance to corrosion make it an ideal material for industrial applications, where it can withstand harsh conditions without degrading .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Yttrium trifluoride (YF₃)
- Yttrium chloride (YCl₃)
- Yttrium bromide (YBr₃)
- Yttrium oxide (Y₂O₃)
Uniqueness
Yttrium difluoride is unique due to its specific chemical and physical properties, such as its high thermal stability and resistance to oxidation. Compared to yttrium trifluoride, this compound has different reactivity and applications, making it suitable for specialized uses in various fields .
Eigenschaften
CAS-Nummer |
13981-89-0 |
|---|---|
Molekularformel |
F2Y |
Molekulargewicht |
126.90265 g/mol |
InChI |
InChI=1S/2FH.Y/h2*1H;/q;;+2/p-2 |
InChI-Schlüssel |
AWDPTOLITSMJEH-UHFFFAOYSA-L |
Kanonische SMILES |
F[Y]F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


